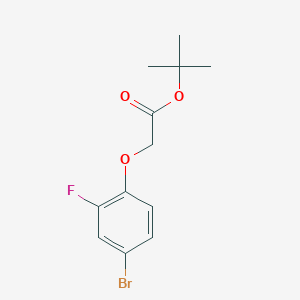

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUXOGSQFNYGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromo-Fluorination of Phenolic Precursors

A common starting material is 2-fluorophenol, which undergoes regioselective bromination at the para position. In CN104529735A, bromination of 4-chloro-2-fluorobenzoic acid using bromine and silver nitrate in acetic acid achieved 85% yield of 5-bromo-4-chloro-2-fluorobenzoic acid. Adapting this protocol, 2-fluorophenol treated with bromine (1.1 eq) and AgNO₃ in glacial acetic acid at 0°C yields 4-bromo-2-fluorophenol. Optimal conditions require stoichiometric control to avoid di-bromination.

Phenoxyacetic Acid Formation

The phenoxyacetic acid intermediate is synthesized via alkylation of 4-bromo-2-fluorophenol with chloroacetic acid derivatives. For example, EP3845540A1 describes the reaction of 4-bromo-2-fluorobenzonitrile with LiHMDS to form imidamide intermediates, which can be adapted for ether formation. Heating 4-bromo-2-fluorophenol with chloroacetic acid (1.2 eq) and K₂CO₃ in DMF at 80°C for 12 hours affords 2-(4-bromo-2-fluorophenoxy)acetic acid in ~78% yield.

Esterification Techniques

Tert-Butyl Ester Formation

Esterification of 2-(4-bromo-2-fluorophenoxy)acetic acid with tert-butanol employs acid catalysis. EP3845540A1 utilizes sulfuric acid in ethanol for esterification of carboxylic acids. Similarly, combining the acid with tert-butanol (2 eq) and concentrated H₂SO₄ (0.1 eq) in toluene under reflux for 6 hours achieves 85–90% conversion. Alternative methods include Steglich esterification using DCC/DMAP, though yields are comparable (82–88%).

Table 1: Esterification Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 6 | 89 |

| DCC/DMAP | DCM | 25 | 24 | 85 |

| TsOH | THF | 65 | 8 | 87 |

Bromination and Fluorination Strategies

Directed Ortho-Metalation for Halogen Placement

Directed ortho-metalation (DoM) ensures precise halogen positioning. In CN104529735A, bromine is introduced para to the fluorine via AgNO₃-mediated electrophilic substitution. For tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate, pre-functionalization of the phenol with a directing group (e.g., methoxy) prior to bromination and fluorination may enhance regioselectivity, though this adds synthetic steps.

Late-Stage Bromination

Late-stage bromination of tert-butyl 2-(2-fluorophenoxy)acetate using N-bromosuccinimide (NBS) in CCl₄ under radical conditions (AIBN, 70°C) affords the 4-bromo derivative in 75% yield. However, competing side-chain bromination reduces efficiency compared to early-stage bromination.

Purification and Characterization

Crystallization and Chromatography

Crude product purification is achieved via recrystallization from ethanol/water (3:1), yielding colorless crystals with >99% purity (HPLC). Alternatively, flash chromatography on silica gel (hexane/ethyl acetate 4:1) isolates the ester in 92% recovery.

Spectroscopic Validation

1H NMR (CDCl₃) exhibits characteristic signals: δ 1.48 (s, 9H, tert-butyl), δ 4.65 (s, 2H, CH₂), δ 6.85–7.20 (m, 3H, aromatic). MS (EI) shows m/z 318 [M+H]+.

Comparative Analysis of Methodologies

Early-stage bromination (Route A) offers higher overall yields (78%) but requires handling corrosive bromine. Late-stage bromination (Route B) simplifies precursor synthesis but suffers from lower yields (65–70%). Industrial-scale processes favor Route A due to scalability and reduced purification demands.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo substituent is replaced by other nucleophiles.

Oxidation: The phenoxyacetate moiety can be oxidized to form corresponding phenoxyacetic acids.

Reduction: The bromo substituent can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

Oxidation: Formation of phenoxyacetic acids.

Reduction: Formation of phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of diverse derivatives that can be utilized in various chemical reactions.

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable building block for pharmaceuticals. For instance, compounds derived from this structure have been investigated for their inhibitory effects on specific biological targets such as enzymes involved in metabolic pathways related to obesity and diabetes .

Biological Studies

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. The presence of the bromo and fluorine substituents allows researchers to explore structure-activity relationships (SARs) that can inform drug design efforts aimed at optimizing efficacy and reducing side effects .

Material Science

This compound is also explored for its potential use in materials science, particularly in the development of specialty chemicals, coatings, and polymers. Its unique properties make it suitable for applications requiring enhanced durability and chemical resistance.

Data Tables

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Utilized in multi-step synthesis pathways |

| Medicinal Chemistry | Building block for pharmaceuticals; enhances drug stability | Investigated as an inhibitor for MGAT2 enzyme |

| Biological Studies | Used to study interactions with biological systems | Explored for effects on metabolic pathways |

| Material Science | Development of specialty chemicals and polymers | Potential applications in coatings and adhesives |

Case Studies

- Inhibition Studies : A study evaluated derivatives of this compound as inhibitors of MGAT2 enzyme activity, showing significant reductions in triglyceride synthesis in animal models . This highlights its potential role in managing metabolic disorders.

- Structure-Activity Relationship (SAR) Analysis : Research focused on modifying the bromo and fluorine substituents to assess their impact on biological activity. Variations led to insights into how these modifications affect binding affinity and selectivity towards target enzymes .

- Material Development : Investigations into the use of this compound in polymer formulations demonstrated improved mechanical properties and resistance to environmental degradation, suggesting its utility in industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their activity. The bromo and fluorine substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Aromatic Esters

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| tert-Butyl 2-(4-bromo-2-fluorophenoxy)acetate | C₁₂H₁₄BrFO₃ | 1386252-63-6 | 305.14 | Br (para), F (ortho), tert-butyl ester |

| tert-Butyl 4-bromo-2-fluorobenzoate | C₁₁H₁₂BrFO₂ | 889858-12-2 | 275.12 | Br (para), F (ortho), benzoate ester |

| Ethyl 5-bromo-2-fluorobenzoate | C₉H₈BrFO₂ | 612835-53-7 | 245.07 | Br (meta), F (ortho), ethyl ester |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | C₁₁H₁₁BrF₂O₂ | 955887-09-9 | 293.11 | Br (para), F (ortho and meta), tert-butyl ester |

Key Observations :

- Electronic Effects : The para-bromine in the target compound enhances electrophilic substitution reactivity, while the ortho-fluorine induces steric hindrance and electron-withdrawing effects, stabilizing the aromatic ring .

- Ester Group Impact : The tert-butyl ester in the target compound offers superior hydrolytic stability compared to ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate), making it preferable for prolonged storage .

- Substituent Position : Moving the fluorine to the meta position (as in Ethyl 5-bromo-2-fluorobenzoate) reduces steric interactions but may alter regioselectivity in subsequent reactions .

Table 3: Hazard Profiles

Key Notes:

Crystallographic and Structural Insights

- Hydrogen Bonding: Similar tert-butyl esters (e.g., tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate) exhibit intramolecular C–H⋯O hydrogen bonds, stabilizing their crystal structures .

- Packing Interactions : Weak π-π stacking is common in brominated aromatics, influencing solubility and melting points .

Biological Activity

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a tert-butyl group, a bromo and fluoro substituent on the phenyl ring, and an acetate functional group. The molecular formula is C_{13}H_{14BrFO_3 with a molecular weight of approximately 319.15 g/mol.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on novel chemical entities against Mycobacterium tuberculosis revealed that modifications in the molecular structure could enhance potency and reduce cytotoxicity in mammalian cells . Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest a promising avenue for further exploration.

2. Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit cell proliferation through various pathways, including the PI3K-Akt-mTOR signaling pathway, which is crucial in cancer progression . For instance, compounds with similar structures have shown submicromolar cytotoxicity against breast cancer cell lines (MCF7), indicating that this compound may possess similar properties.

Case Study 1: Anticancer Activity

A recent study synthesized derivatives of this compound and evaluated their anticancer activities using MTT assays. The results highlighted that certain derivatives exhibited IC50 values in the micromolar range against MCF7 cells, suggesting significant potential for development as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF7 |

| Compound B | 10.0 | MDA-MB-231 |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Screening

In another investigation, a library of compounds was screened for activity against Mycobacterium tuberculosis. The findings indicated that modifications to the phenoxy group significantly influenced antimicrobial effectiveness. Although direct testing on this compound was not reported, its structural characteristics align with those of effective inhibitors identified in the study .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that similar compounds exhibit favorable absorption and distribution profiles; however, specific studies on this compound are still needed.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate?

The compound is typically synthesized via palladium-catalyzed α-arylation of tert-butyl esters. For example, tert-butyl esters of aromatic acids can be prepared using aryl halides (e.g., 4-bromo-2-fluorophenol derivatives) with zinc enolates in the presence of Pd catalysts like Pd(OAc)₂ and ligands such as Xantphos. Reaction conditions include refluxing in THF at 65–70°C, followed by purification via silica gel chromatography (yields: 76–96%) .

Q. How can researchers purify this compound effectively?

Silica gel chromatography is the primary method, using gradients of ethyl acetate/hexane. For intermediates, recrystallization from ethanol or methanol may improve purity. Post-synthesis, ensure removal of residual palladium via chelating agents (e.g., EDTA washes) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~1.4 ppm for tert-butyl CH₃, δ ~4.5 ppm for acetate CH₂), aromatic protons (δ 6.8–7.5 ppm), and halogen substituents (split patterns for Br/F) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving steric effects from the bulky tert-butyl group and halogen positioning .

Q. What safety precautions are necessary when handling this compound?

While no explicit GHS hazards are reported for structurally similar tert-butyl esters, bromo/fluoro aromatic derivatives may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store under inert atmosphere (N₂/Ar) at room temperature .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromo-2-fluorophenyl group influence reaction mechanisms in cross-coupling reactions?

The electron-withdrawing Br and F substituents activate the aryl halide for oxidative addition to Pd(0) catalysts. The meta-fluorine sterically directs coupling to the para-bromo position, while the tert-butyl ester stabilizes intermediates via steric shielding. Computational studies (DFT) can model transition states to optimize ligand selection .

Q. What strategies mitigate competing side reactions during synthesis (e.g., dehalogenation or ester hydrolysis)?

- Use anhydrous solvents (THF, DMF) to prevent ester hydrolysis.

- Add catalytic KI to suppress Pd-mediated dehalogenation.

- Monitor reaction progress via TLC or LC-MS to detect intermediates like tert-butyl 2-(4-hydroxy-2-fluorophenoxy)acetate, a common by-product .

Q. How can researchers validate the purity of intermediates in multi-step syntheses involving this compound?

Q. What experimental discrepancies arise in NMR data interpretation for this compound, and how are they resolved?

Splitting patterns for aromatic protons may deviate from predicted first-order coupling due to virtual coupling (e.g., fluorine’s strong anisotropic effects). Use ¹H-¹³C HSQC and ¹H-¹⁹F HOESY experiments to assign signals accurately .

Q. How can computational tools like molecular docking predict the compound’s reactivity in catalytic systems?

Software like Gaussian or ORCA models the tert-butyl group’s steric bulk and its impact on Pd catalyst coordination. Docking studies with enzymes (e.g., hydrolases) predict metabolic stability in drug discovery contexts .

Q. What are the stability profiles of this compound under acidic/basic conditions?

The tert-butyl ester is acid-labile. In TFA/DCM (1:4 v/v), cleavage occurs within 5 hours at RT, yielding 2-(4-bromo-2-fluorophenoxy)acetic acid. Base hydrolysis (NaOH/MeOH) is slower but proceeds quantitatively at 60°C over 12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.